
4,4'-Bis((4-hydroxyphenyl)azo)stilbene-2,2'-disulphonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonic acid, sodium salt is an organic compound known for its vibrant color and excellent water solubility. It is commonly used as an acid dye and has applications in various industries, including textiles, leather, and plastics. This compound is also utilized as a chemical indicator and analytical reagent due to its bright color and strong absorption properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4’-Bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonic acid, sodium salt involves the coupling reaction of styrene and p-hydroxyaniline. The process includes the following steps :
Reaction of p-hydroxyaniline with sodium hypochlorite and zinc chloride: to produce 4-chloroaniline.
Reaction of 4-chloroaniline with phenylmagnesium bromide: to form 4-phenylaniline.
Reaction of 4-phenylaniline with sulfuric acid, nitric acid, and copper sulfate: to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale coupling reactions under controlled conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to optimize reaction efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like sodium hydroxide and potassium cyanide are typically employed.
Major Products
The major products formed from these reactions include various azo and amine derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
4,4’-Bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonic acid, sodium salt has a wide range of scientific research applications :
Chemistry: Used as a chemical indicator in titrations and other analytical procedures.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic uses and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for textiles, leather, and plastics.
Mécanisme D'action
The compound exerts its effects primarily through its strong absorption properties and ability to form stable complexes with various ions and molecules. It interacts with molecular targets through hydrogen bonding, electrostatic interactions, and π-π stacking . These interactions enable the compound to function effectively as a dye, indicator, and reagent in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Direct Yellow 4 dye
- 4,4’‘-Vinylenebis(4’-hydroxyazobenzene-3-sulfonic acid)
- 4,4’-Bis(p-hydroxyphenylazo)-2,2’-stilbenedisulfonic acid
- 2,2’-(1,2-Ethenediyl)bis[5-(4-hydroxyphenylazo)benzenesulfonic acid]
Uniqueness
Compared to similar compounds, 4,4’-Bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonic acid, sodium salt stands out due to its excellent water solubility, bright color, and high stability in solution. These properties make it particularly valuable in applications requiring strong and stable colorants .
Propriétés
Numéro CAS |
68966-53-0 |
|---|---|
Formule moléculaire |
C26H19N4NaO8S2 |
Poids moléculaire |
602.6 g/mol |
Nom IUPAC |
sodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C26H20N4O8S2.Na/c31-23-11-7-19(8-12-23)27-29-21-5-3-17(25(15-21)39(33,34)35)1-2-18-4-6-22(16-26(18)40(36,37)38)30-28-20-9-13-24(32)14-10-20;/h1-16,31-32H,(H,33,34,35)(H,36,37,38);/q;+1/p-1/b2-1+,29-27?,30-28?; |
Clé InChI |
CQNXJSVLKPHNRI-OXEZCZPGSA-M |
SMILES isomérique |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)O)O.[Na+] |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)O)O.[Na+] |
Numéros CAS associés |
91-34-9 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


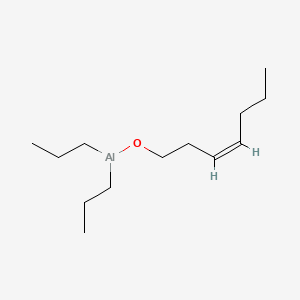
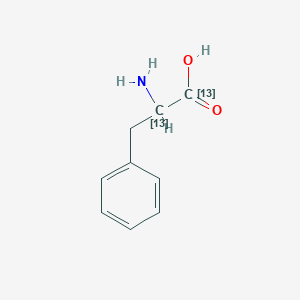
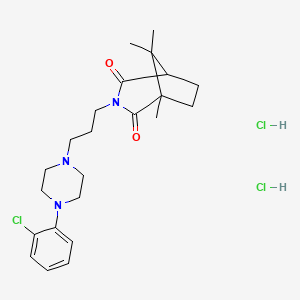
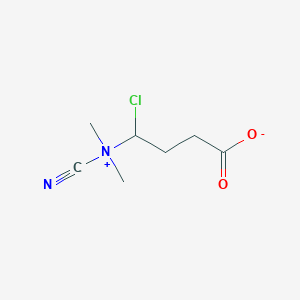
![4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine](/img/structure/B13784296.png)
![Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt](/img/structure/B13784298.png)
![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)
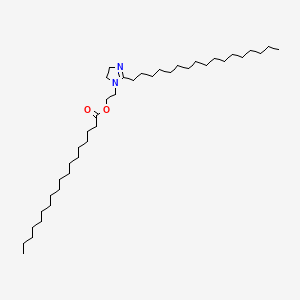

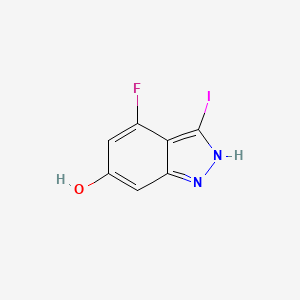

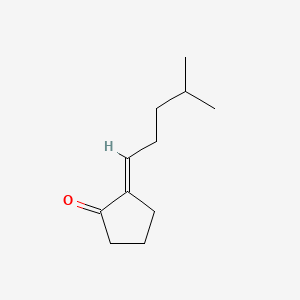

![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
